molecular formula C17H32N2O B5795481 3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide

3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide

Cat. No. B5795481
M. Wt: 280.4 g/mol
InChI Key: BAOBGGZLJZFRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide, also known as CPP-109, is a chemical compound that has been extensively studied for its potential use in treating addiction and other neurological disorders.

Mechanism of Action

3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide works by inhibiting the enzyme that breaks down cocaine and alcohol in the body, leading to increased levels of these substances in the brain. This in turn leads to a decrease in cravings and withdrawal symptoms associated with addiction.
Biochemical and Physiological Effects
3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has been shown to increase levels of dopamine in the brain, which is associated with feelings of pleasure and reward. It has also been shown to decrease levels of glutamate, which is associated with excitotoxicity and neuronal damage.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide is its specificity for the enzyme that breaks down cocaine and alcohol, which reduces the risk of off-target effects. However, it can be difficult to work with in lab experiments due to its low solubility and stability.

Future Directions

There are several future directions for research on 3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide. One area of interest is its potential use in treating other addictions, such as opioid addiction. Another area of interest is its potential use in combination with other drugs to enhance its effectiveness. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide is synthesized by reacting cyclopentyl bromide with 2,2,6,6-tetramethyl-4-piperidinone to form 3-cyclopentyl-2,2,6,6-tetramethyl-4-piperidone, which is then reacted with propanoyl chloride to form 3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide.

Scientific Research Applications

3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has been extensively studied for its potential use in treating addiction, particularly cocaine and alcohol addiction. It has also shown promise in treating other neurological disorders such as Tourette's syndrome, Parkinson's disease, and Alzheimer's disease.

properties

IUPAC Name

3-cyclopentyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O/c1-16(2)11-14(12-17(3,4)19-16)18-15(20)10-9-13-7-5-6-8-13/h13-14,19H,5-12H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOBGGZLJZFRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CCC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.